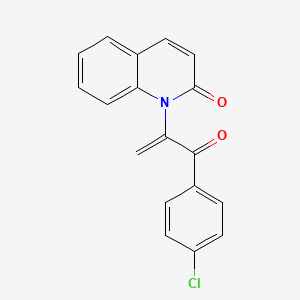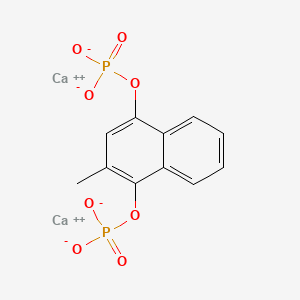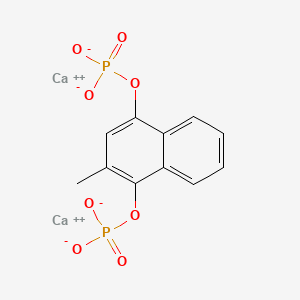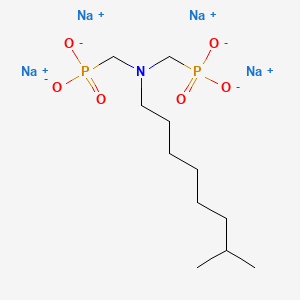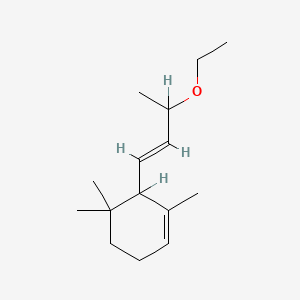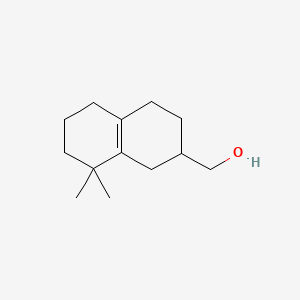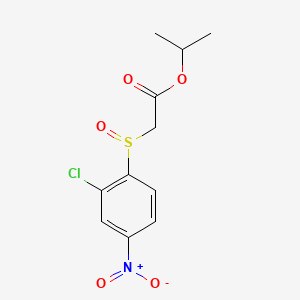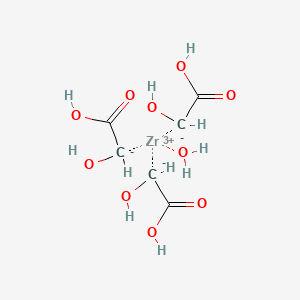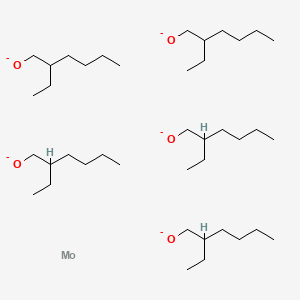
Molybdenum pentakis(2-ethylhexanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum pentakis(2-ethylhexanolate) is an organometallic compound with the chemical formula C40H85MoO5 . It is a coordination complex where a central molybdenum atom is bonded to five 2-ethylhexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum pentakis(2-ethylhexanolate) can be synthesized through the reaction of molybdenum pentachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
MoCl5+5C8H17OH→Mo(OC8H17)5+5HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: Industrial production of molybdenum pentakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Molybdenum pentakis(2-ethylhexanolate) can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more 2-ethylhexanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Molybdenum pentakis(2-ethylhexanolate) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of molybdenum-containing materials, which have applications in electronics and coatings.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a precursor for molybdenum-based drugs.
Wirkmechanismus
The mechanism of action of molybdenum pentakis(2-ethylhexanolate) involves the coordination of the molybdenum center with various substrates. The 2-ethylhexanolate ligands can be displaced or modified during reactions, allowing the molybdenum center to participate in catalytic cycles. The molecular targets and pathways depend on the specific application, such as catalysis or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Molybdenum pentakis(2-ethylhexanoate): Similar structure but with different ligands.
Molybdenum pentakis(2-ethylhexanoate): Another molybdenum complex with similar applications.
Molybdenum pentakis(2-ethylhexanoate): Used in similar catalytic and material science applications.
Uniqueness: Molybdenum pentakis(2-ethylhexanolate) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other molybdenum complexes. Its applications in catalysis and materials science are particularly noteworthy .
Eigenschaften
CAS-Nummer |
93840-01-8 |
|---|---|
Molekularformel |
C40H85MoO5-5 |
Molekulargewicht |
742.0 g/mol |
IUPAC-Name |
2-ethylhexan-1-olate;molybdenum |
InChI |
InChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1; |
InChI-Schlüssel |
FDWVTPMRJGBAJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


